3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one
CAS No.: 1342993-94-5
Cat. No.: VC4336196
Molecular Formula: C7H12ClNO3
Molecular Weight: 193.63
* For research use only. Not for human or veterinary use.
![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one - 1342993-94-5](/images/structure/VC4336196.png)
Specification
CAS No. | 1342993-94-5 |
---|---|
Molecular Formula | C7H12ClNO3 |
Molecular Weight | 193.63 |
IUPAC Name | 3-[2-(2-chloroethoxy)ethyl]-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C7H12ClNO3/c8-1-4-11-5-2-9-3-6-12-7(9)10/h1-6H2 |
Standard InChI Key | QZKTUAZSSRNAIQ-UHFFFAOYSA-N |
SMILES | C1COC(=O)N1CCOCCCl |
Introduction
3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone ring structure. This compound is notable for its chloroethoxy substituent, which significantly influences its chemical properties and biological activity. The molecular weight of this compound is reported to be approximately 177.62 g/mol, although some sources indicate a slightly higher molecular weight of 193.63 g/mol, possibly due to variations in measurement or calculation methods .
Biological Activity
Compounds with oxazolidinone structures are often associated with antibacterial properties, particularly against Gram-positive bacteria. The biological activity of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one may also include antifungal and antiviral activities due to its potential to interfere with microbial cell wall synthesis or other cellular processes.
Applications in Medicinal Chemistry
The applications of 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one are primarily found in medicinal chemistry, where it serves as a scaffold for various bioactive compounds. Its unique combination of functional groups allows for diverse chemical modifications that can enhance its biological efficacy compared to similar compounds.
Similar Compounds
Several compounds share structural similarities with 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one. These include:
Compound Name | Similarity (%) | Unique Features |
---|---|---|
3-(2-Chloroethyl)oxazolidin-2-one | 90 | Lacks ethoxy group; simpler structure |
3-(2-Hydroxyethyl)oxazolidin-2-one | 90 | Hydroxy group instead of chloro; potential for different reactivity |
3-(4-Chlorophenyl)-1,3-oxazolidin-2-one | 85 | Aromatic substitution; altered biological activity |
3-(4-Methoxyphenyl)-1,3-oxazolidin-2-one | 85 | Methoxy group increases lipophilicity |
3-(2-Aminoethyl)oxazolidin-2-one hydrochloride | 88 | Amino group provides different interaction profiles |
Research Findings and Future Directions
Research on 3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one focuses on its binding affinities and mechanisms of action against specific biological targets. Techniques such as interaction studies and mechanistic analyses are employed to elucidate its therapeutic potential and safety profile. Future research directions may involve exploring its antifungal and antiviral properties further and developing analogs with improved biological activity.
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